Synthesis and characterization of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid.
Synthesis and characterization of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid.
An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid, a molecule of significant interest within medicinal chemistry. The benzenesulfonamide moiety is a well-established pharmacophore, and its combination with a benzoic acid functional group creates a scaffold with potential applications as an inhibitor for various metalloenzymes, such as carbonic anhydrases, and as a precursor for novel therapeutic agents.[1][2][3] This document outlines a robust and logical synthetic strategy, provides detailed, field-tested experimental protocols, and describes the full suite of analytical techniques required to confirm the structural integrity and purity of the title compound. It is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous guide to synthesizing and validating this and structurally related compounds.
Introduction: Scientific Context and Rationale
The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of modern medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents.[4] These drugs function as structural analogs of p-aminobenzoic acid (PABA), competitively inhibiting the enzyme dihydropteroate synthetase in bacteria, which is crucial for folic acid synthesis.[5] This mechanism highlights a key principle: the sulfonamide scaffold is an effective mimic for biological substrates, enabling it to interfere with enzymatic processes.
Beyond their antimicrobial properties, aromatic sulfonamides are attractive pharmacophores for a wide range of therapeutic targets.[6] The sulfonamide moiety is a potent zinc-binding group, making it an ideal scaffold for designing inhibitors of zinc-containing metalloenzymes.[7] A prominent example is the inhibition of carbonic anhydrases (CAs), where certain isoforms like CA IX are overexpressed in hypoxic tumors, making them a validated target for anticancer drug development.[7]
The target molecule, 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid, combines this privileged sulfonamide core with a benzoic acid derivative. This design is deliberate; the benzoic acid portion can participate in hydrogen bonding, salt bridge formation, or serve as a handle for further chemical modification, potentially enhancing binding affinity and selectivity for a target receptor. The sterically hindered 5-tert-butyl-2,3-dimethylbenzene group provides a bulky, lipophilic domain that can probe deep hydrophobic pockets within an enzyme's active site, a common strategy for improving potency and modulating pharmacokinetic properties. Therefore, the synthesis and characterization of this molecule serve as a valuable case study and a foundational step for structure-activity relationship (SAR) explorations in drug discovery programs.
Synthetic Strategy and Retrosynthesis
The most direct and reliable approach for constructing the target sulfonamide linkage is through the nucleophilic attack of an amine onto a sulfonyl chloride. This classic method, often related to the Hinsberg reaction, is widely employed for its efficiency and high yields.[4]
Our retrosynthetic analysis deconstructs the target molecule at the S-N bond, identifying two key precursors:
-
4-aminobenzoic acid : A commercially available bifunctional molecule that provides the nucleophilic amino group and the benzoic acid moiety.
-
5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride : The electrophilic partner, which must be synthesized from its corresponding arene.
The forward synthesis, therefore, involves two primary stages: the preparation of the sulfonyl chloride and the subsequent coupling reaction.
Experimental Protocols
Stage 1: Synthesis of 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride
Rationale: The conversion of an arene to a sulfonyl chloride is most commonly achieved via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).[8] This powerful reagent directly introduces the -SO₂Cl group onto the aromatic ring. The reaction must be performed at low temperatures to control its high reactivity and prevent side reactions.[8]
Materials & Reagents:
| Reagent | M.W. | Amount (Equiv.) | Quantity |
| 5-tert-butyl-1,2,3-trimethylbenzene | 176.31 | 1.0 | 10.0 g |
| Chlorosulfonic acid | 116.52 | 4.0 | 20 mL |
| Dichloromethane (DCM) | 84.93 | - | 100 mL |
| Ice | - | - | As needed |
Step-by-Step Protocol:
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is dry.
-
Charge the flask with 5-tert-butyl-1,2,3-trimethylbenzene (10.0 g) and dichloromethane (50 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (20 mL) dropwise via the dropping funnel over 30 minutes. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. This will quench the excess chlorosulfonic acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with cold water (100 mL), then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride as an oil or low-melting solid. This intermediate is often used in the next step without further purification.
Stage 2: Synthesis of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid
Rationale: This step involves the S-N coupling of the synthesized sulfonyl chloride with 4-aminobenzoic acid.[9] The reaction is typically carried out in the presence of a base, such as pyridine, which serves a dual purpose: it acts as a solvent and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Materials & Reagents:
| Reagent | M.W. | Amount (Equiv.) | Quantity |
| 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride | 274.80 | 1.0 | (From Stage 1) |
| 4-Aminobenzoic acid | 137.14 | 1.1 | ~5.8 g |
| Pyridine | 79.10 | - | 50 mL |
| 2M Hydrochloric Acid | - | - | ~100 mL |
| Ethanol/Water | - | - | For recrystallization |
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask, dissolve 4-aminobenzoic acid (~5.8 g) in pyridine (50 mL) with gentle warming if necessary.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride from Stage 1 in a minimal amount of pyridine and add it dropwise to the 4-aminobenzoic acid solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight (approx. 16 hours).
-
Pour the reaction mixture into 300 mL of ice-cold 2M HCl. This will neutralize the pyridine and precipitate the product.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove any remaining salts.
-
Dry the crude product under vacuum.
Purification: Recrystallization
Rationale: Recrystallization is a powerful technique for purifying solid organic compounds.[10] The principle relies on the differential solubility of the compound and its impurities in a solvent system at varying temperatures.[11][12] An ethanol/water mixture is often effective for sulfonamides, where the compound is soluble in hot ethanol but less soluble upon the addition of water and cooling.
Step-by-Step Protocol:
-
Dissolve the crude, dry product in a minimum amount of boiling ethanol in an Erlenmeyer flask.
-
Once fully dissolved, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water (50:50).
-
Dry the final product in a vacuum oven at 60 °C to a constant weight.
Characterization and Data Interpretation
A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound.
¹H and ¹³C NMR Spectroscopy
Principle: NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei. The chemical shift (δ) of each nucleus provides information about its electronic environment, while signal splitting (in ¹H NMR) reveals adjacent, non-equivalent protons.
Expected ¹H NMR Data (in DMSO-d₆):
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| COOH | ~12.5-13.0 | broad singlet | 1H | Carboxylic acid proton |
| SO₂NH | ~10.0-10.5 | singlet | 1H | Sulfonamide proton |
| Ar-H | ~7.8-8.0 | doublet | 2H | Protons ortho to COOH |
| Ar-H | ~7.2-7.4 | doublet | 2H | Protons ortho to NH |
| Ar-H | ~7.0-7.5 | multiplet | 2H | Protons on the dimethylbenzene ring |
| Ar-CH₃ | ~2.2-2.5 | singlet | 6H | Two methyl groups on the ring |
| -C(CH₃)₃ | ~1.3 | singlet | 9H | Tert-butyl group |
Expected ¹³C NMR Data (in DMSO-d₆): Aromatic carbons typically resonate in the 110-160 ppm region.[13][14]
| Carbons | Predicted δ (ppm) | Assignment |
| C=O | ~167 | Carboxylic acid carbonyl |
| Aromatic C | ~115-150 | Multiple signals for all aromatic carbons |
| -C (CH₃)₃ | ~35 | Quaternary carbon of tert-butyl group |
| -C(C H₃)₃ | ~31 | Methyl carbons of tert-butyl group |
| Ar-CH₃ | ~15-20 | Two methyl carbons on the ring |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. It is an excellent tool for identifying functional groups.
Expected Key FTIR Absorptions:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Very broad, often obscuring C-H stretches[15][16] |
| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong, sharp |
| Sulfonamide N-H | Stretch | 3200-3300 | Medium, sharp |
| Sulfonamide S=O | Asymmetric Stretch | 1320-1350 | Strong[17] |
| Sulfonamide S=O | Symmetric Stretch | 1150-1170 | Strong[17] |
| Aromatic C-H | Stretch | 3000-3100 | Medium to weak, sharp |
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft technique ideal for this type of molecule, typically showing a strong signal for the protonated molecular ion [M+H]⁺.
-
Expected Molecular Weight: 377.49 g/mol
-
Expected [M+H]⁺: m/z = 378.5
-
Key Fragmentation: A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da) from the parent ion.[6] Another typical fragmentation involves cleavage of the S-N bond.[18]
Melting Point
Principle: A pure crystalline solid will exhibit a sharp and reproducible melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. This simple technique provides an excellent indication of the compound's purity.
Safety Precautions
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Add it slowly and control the temperature carefully.
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle only in a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated area.
-
The final product and intermediates should be handled with standard laboratory PPE, as their toxicological properties are not fully characterized.
Conclusion
This guide has detailed a reliable and well-grounded methodology for the synthesis of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid. By following the two-stage synthesis involving the preparation of a key sulfonyl chloride intermediate and its subsequent coupling with 4-aminobenzoic acid, the target compound can be obtained in good yield. The purification via recrystallization ensures high purity, which can be rigorously verified using the described characterization techniques of NMR, FTIR, and mass spectrometry. The presented protocols and data serve as a solid foundation for researchers to produce this valuable chemical scaffold for further investigation in medicinal chemistry and drug discovery.
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